molecular formula C6H7NO3 B046841 Ethyl isoxazole-3-carboxylate CAS No. 3209-70-9

Ethyl isoxazole-3-carboxylate

Cat. No. B046841
CAS RN: 3209-70-9
M. Wt: 141.12 g/mol
InChI Key: RKXWKTOBQOSONL-UHFFFAOYSA-N
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Description

Ethyl isoxazole-3-carboxylate is a chemical compound with the molecular formula C6H7NO3 . It consists of an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen), and an ester functional group .


Synthesis Analysis

The synthesis of Ethyl isoxazole-3-carboxylates can be achieved through a regioselective 1,3-dipolar cycloadditions of ionic liquid-supported vinyl ethers . Another method involves the 1,3-dipolar cycloaddition reaction, where one 1,3-dipole and one dipolarophile are required .


Molecular Structure Analysis

The molecule consists of three almost flat units: the phenyl ring, the isoxazole ring, and the ester . The phenyl and isoxazole rings are almost coplanar .


Chemical Reactions Analysis

Isoxazole derivatives, including Ethyl isoxazole-3-carboxylate, have been synthesized via one-pot methodology and have shown potent antioxidant and antibacterial activities . They have also been used in the synthesis of other compounds, such as isoxazoline derivatives .


Physical And Chemical Properties Analysis

Ethyl isoxazole-3-carboxylate has a molecular weight of 141.12 g/mol, a topological polar surface area of 52.3 Ų, and a complexity of 126 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Application in Organic Synthesis

Ethyl isoxazole-3-carboxylate is used in the field of organic synthesis . It’s involved in the preparation of 3,5-disubstituted isoxazoles starting from activated primary nitro compounds and alkynes . The reaction is usually conducted in water or chloroform and involves the use of a simple and inexpensive catalyst, such as sodium hydroxide or 1,4-diazabicyclo .

Application in Medicinal Chemistry

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Ethyl isoxazole-3-carboxylate, as an isoxazole derivative, could potentially be used in drug discovery. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .

Application in Material Science

While specific applications of Ethyl isoxazole-3-carboxylate in material science are not readily available, isoxazole derivatives are known to have potential applications in the development of new materials . The unique chemical structure of isoxazoles can contribute to the properties of the materials, such as their stability, reactivity, and optoelectronic properties .

Application in Agriculture

Isoxazole derivatives have been found to have potential applications in agriculture . They can be used in the synthesis of agrochemicals, such as pesticides and herbicides . The specific application of Ethyl isoxazole-3-carboxylate in this field may require further research.

Application in Environmental Science

In the field of environmental science, Ethyl isoxazole-3-carboxylate could potentially be used in the development of eco-friendly synthetic strategies . The synthesis of isoxazoles often involves metal-catalyzed reactions, which can have drawbacks such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures . The development of metal-free synthetic routes could help address these issues .

Application in Food Industry

While specific applications of Ethyl isoxazole-3-carboxylate in the food industry are not readily available, isoxazole derivatives are known to have potential applications in the development of food additives . The unique chemical structure of isoxazoles can contribute to the properties of the food additives, such as their stability and reactivity .

Application in Cosmetic Industry

Isoxazole derivatives have been found to have potential applications in the cosmetic industry . They can be used in the synthesis of biocosmetics, which are cosmetic products made from 100% natural ingredients derived from plants, animals, microbes, enzymes, insects, and organic crops that are free of pesticides and chemical fertilizers and used for topical skin, hair, face, and oral care .

Application in Energy Industry

In the field of energy, Ethyl isoxazole-3-carboxylate could potentially be used in the development of energetic plasticizers . The synthesis of isoxazoles often involves metal-catalyzed reactions, which can have drawbacks such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures . The development of metal-free synthetic routes could help address these issues .

Future Directions

Isoxazole and its derivatives have significant applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, the development of new eco-friendly synthetic strategies for isoxazole synthesis is of great importance . Future research may focus on improving the synthesis methods and exploring the potential applications of Ethyl isoxazole-3-carboxylate and its derivatives .

properties

IUPAC Name

ethyl 1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXWKTOBQOSONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434429
Record name ethyl isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl isoxazole-3-carboxylate

CAS RN

3209-70-9
Record name ethyl isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting acetylene was obtained as described in Example 118. The 3-carboethoxy isoxazole intermediate was obtained by cycloaddition of the nitrile oxide generated in situ from ethyl nitroacetate, di-t-butyldicarbonate and 4-dimethylaminopyridine. The amide was obtained from the 3-carboethoxy isoxazole intermediate by hydrolysis to the acid, conversion to the acyl chloride and reaction with ammonia. LRMS (ESI+) m/z: 358.0 (M−H+ C15H14F3N3O4 requires 358.0)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
E Azzali, D Machado, A Kaushik… - Journal of medicinal …, 2017 - ACS Publications
… The ethyl isoxazole-3-carboxylate moiety was chosen in first instance as it has already proved to be a valuable moiety in order to promote good anti-TB activity when properly substituted…
Number of citations: 69 pubs.acs.org
T Sakamoto, D Uchiyama, Y Kondo… - Chemical and …, 1993 - jstage.jst.go.jp
1, 3-Dipolar cycloaddition reaction of trimethylstannylacetylene with nitrile oxides yielded 3-substituted 5-(trimethylstannyl) isoxazoles. On the other hand, the same reaction of (…
Number of citations: 18 www.jstage.jst.go.jp
S Shen, M Hadley, K Ustinova, J Pavlicek… - Journal of medicinal …, 2019 - ACS Publications
Isoxazole is a five-membered heterocycle that is widely used in drug discovery endeavors. Here, we report the design, synthesis, and structural and biological characterization of SS-208…
Number of citations: 63 pubs.acs.org
F Cermola, L Di Gioia, ML Graziano… - Journal of Chemical …, 2005 - journals.sagepub.com
The reaction of 2,2-dialkoxycyclopropane-1-carboxylates 1a–d and monoalkoxycyclopropane 1e with NOCl gives isoxazoline- and/or isoxazole-3-carboxylates by regioselective ring-…
Number of citations: 13 journals.sagepub.com
MTT Noonepalle, CA Zimprich, GP Zhang, MB Robers… - sciolibrary.com
Isoxazole is a five-membered heterocycle that is widely used in drug discovery endeavors. Here, we report the design, synthesis, and structural and biological characterization of SS-208…
Number of citations: 0 www.sciolibrary.com
M Lelyukh, M Martynets, M Kalytovska… - Journal of Applied …, 2020 - japsonline.com
… The sequential transformations of 3-fluoro-4-methoxyacetophenone with diethyl oxalate and hydroxylamine hydrochloride, respectively, gave ethyl isoxazole-3-carboxylate 21 which on …
Number of citations: 25 japsonline.com
XW Zhang, XL He, N Yan, HX Zheng… - The Journal of Organic …, 2020 - ACS Publications
A facile oxidative heterocyclization of commercially available amines and tert-butyl nitrite with alkynes or alkenes leading to isoxazoles or isoxazolines is described. The unprecedented …
Number of citations: 16 pubs.acs.org
JR LEWIS - The Alkaloids: Volume 13, 1983 - books.google.com
… Confirmation of its structure and its activity was obtained by synthesis through conversion of ethyl isoxazole-3carboxylate into its acid chloride followed by reaction with MeMgBr g …
Number of citations: 0 books.google.com
GM Keserü, M Nógrádi… - Liebigs Annalen der …, 1994 - Wiley Online Library
The macrocyclic diarylheptanoid garugamblin‐2 (1) and its constitutional and sterical isomers 17–19 were synthesized using the isoxazole derivative 8 for the introduction of the β‐…
H Kadri - 2010 - search.proquest.com
Cancer is a leading cause of death worldwide. Chemotherapy is the main approach used currently for the treatment and management of this disease especially disseminated malignant …
Number of citations: 3 search.proquest.com

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